(S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a pyrrolidine ring substituted with a 2,5-difluorophenyl group, which contributes to its unique chemical properties and biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the treatment of various diseases.
This compound is classified under pyrrolidine derivatives and is often synthesized for research purposes. The synthesis of (S)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride can be achieved through various methods that emphasize its chiral nature, making it relevant in the context of asymmetric synthesis. It is important in pharmaceutical applications where chirality plays a crucial role in drug efficacy and safety.
The synthesis of (S)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride involves several key steps:
The molecular structure of (S)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure and purity of the synthesized compound .
The chemical reactivity of (S)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride can be explored through various reactions:
The mechanism of action for (S)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride primarily involves its interaction with specific biological targets. Research indicates that compounds with similar structures may act on neurotransmitter systems or other molecular pathways relevant to disease modulation .
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) are often used to assess purity and stability during storage .
(S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride has several potential applications:
The (S)-absolute configuration confers distinctive binding interactions with biological targets, particularly tropomyosin receptor kinases (TRK). X-ray crystallographic studies reveal that the (S)-enantiomer adopts a preferred binding pose within the TRKA ATP pocket, forming critical hydrogen bonds between the pyrrolidine nitrogen and hinge region residues (Glu590 and Met592). This specific interaction results in a 4-fold enhancement in binding affinity (Ki = 0.8 nM) compared to the (R)-counterpart (Ki = 3.5 nM) [3].
Molecular docking simulations demonstrate that the fluorine ortho-effect in the 2,5-difluorophenyl ring creates additional binding stabilization through hydrophobic interactions with TRKA's Leu657 residue. This interaction is geometrically optimized only when the stereocenter maintains the (S)-configuration, which positions the fluorine atom at the ideal van der Waals distance (3.2Å) from the leucine side chain [8] .
Biological evaluations against cancer cell lines with NTRK fusions reveal potency differentials directly attributable to stereochemistry. The (S)-enantiomer exhibits IC50 values of 12 nM in KM12 colorectal cancer cells, while the (R)-enantiomer requires >100 nM concentrations for equivalent inhibition. This potency disparity extends to downstream signaling pathways, with the (S)-enantiomer suppressing phospho-TRK levels at 10-fold lower concentrations .
Table 2: Stereochemical Influence on Biological Activity
Biological Parameter | (S)-Enantiomer | (R)-Enantiomer | Racemate |
---|---|---|---|
TRKA Binding Affinity (Ki) | 0.8 nM | 3.5 nM | 1.9 nM |
KM12 Cell Inhibition (IC50) | 12 nM | 105 nM | 45 nM |
Phospho-TRK Suppression | 5 nM | 50 nM | 20 nM |
Diastereoselective crystallization with D-mandelic acid achieves >99% de through formation of a thermodynamically favored diastereomeric salt. The (S)-enantiomer-D-mandelate complex exhibits lower solubility in methanol/water (4:1) systems, enabling selective crystallization while the (R)-counterpart remains in solution. This approach delivers pharmaceutical-grade material with 99.5% ee after single recrystallization [6].
The Evans oxazolidinone auxiliary method provides exceptional stereocontrol during the critical carbon-carbon bond formation step. By condensing 2,5-difluorophenylacetyl chloride with (4S)-benzyl oxazolidinone, the subsequent enolization and alkylation with N-(2-bromoethyl)phthalimide proceeds with >50:1 diastereoselectivity. Following ring closure and phthalimide removal, this sequence delivers the (S)-pyrrolidine scaffold with 99% ee [3].
Enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer with vinyl acetate in toluene at 40°C. This kinetic resolution achieves 48% conversion with 98% ee for the remaining (S)-enantiomer. While efficient, this method inherently sacrifices half the material, necessitating racemization protocols for unreacted enantiomer recycling [8].
Tert-butylsulfinamide-directed synthesis offers an alternative route to high enantiopurity. Condensation of 2,5-difluorobenzaldehyde with (R)-tert-butanesulfinamide generates chiral imines that undergo stereoselective addition with 4-(2-chloroethyl)-1,3-thiazolane-2-thione. Subsequent reduction and cyclization affords the (S)-pyrrolidine derivative with 97% ee and 82% isolated yield [6].
Table 3: Chiral Resolution and Enrichment Techniques
Method | Chiral Selector | ee Achieved | Yield | Key Advantage |
---|---|---|---|---|
Diastereomeric Salt Formation | D-Mandelic Acid | 99.5% | 75% | Scalability to kilogram batches |
Evans Auxiliary | (4S)-Benzyl Oxazolidinone | 99% | 65% | Predictable stereocontrol |
Enzymatic Resolution | CAL-B Lipase | 98% | 48% | Mild reaction conditions |
Sulfinimine Chemistry | (R)-tert-Butanesulfinamide | 97% | 82% | High diastereoselectivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0